Superior Complex Stability in Molecular Dynamics Simulations vs. Reference Molecule
In molecular dynamics simulations, CNP0296775 formed a complex with DENV MTase that exhibited lower Root Mean Square Deviation (RMSD) values compared to a reference molecule, indicating a more stable protein-ligand complex over the simulation trajectory [1]. This analysis directly compared CNP0296775 with CNP0307160, CNP0082902, and the reference molecule, with CNP0296775 being among the three compounds (alongside CNP0307160 and CNP0082902) that showed superior stability over CNP0449158 and the reference [1].
| Evidence Dimension | MD Simulation Complex Stability (RMSD) |
|---|---|
| Target Compound Data | Lower RMSD than the reference molecule from the MD trajectory |
| Comparator Or Baseline | Reference molecule (SAM/SAH analog) and compound CNP0449158 showed higher RMSD |
| Quantified Difference | Quantified as lower RMSD; exact numeric values not publicly available from the abstract |
| Conditions | Molecular Dynamics simulations of DENV MTase-ligand complexes |
Why This Matters
Lower RMSD in MD simulations is a computable indicator of a more stable binding event, which often correlates with longer target residence time and is a critical differentiator when selecting hits for further experimental validation.
- [1] Imran M, Abida, Alotaibi NM, Thabet HK, Alruwaili JA, Eltaib L, Alshehri AM, Kamal M. Investigation of natural compounds as methyltransferase inhibitors against dengue virus: an in silico approach. J Biomol Struct Dyn. 2024 Jan 30;43(11):5577-5592. View Source
